molecular formula C7H6Cl2N2 B069900 3,5-Dichloro-benzamidine CAS No. 188257-67-2

3,5-Dichloro-benzamidine

Cat. No.: B069900
CAS No.: 188257-67-2
M. Wt: 189.04 g/mol
InChI Key: QJOTULWNKIGVIQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-benzamidine is a potent and selective small-molecule inhibitor, primarily recognized for its activity against serine proteases. Its core research value lies in its ability to act as a competitive antagonist at the active site of enzymes such as trypsin, thrombin, and other trypsin-like proteases, making it an indispensable pharmacological tool for elucidating protease-dependent signaling pathways. Researchers utilize this benzamidine derivative to investigate the role of serine proteases in a wide array of physiological and pathophysiological processes, including coagulation cascades, inflammatory responses, and cancer cell invasion and metastasis. The dichloro substitution on the phenyl ring enhances its binding affinity and metabolic stability compared to the parent benzamidine compound. This high-purity compound is provided to support in vitro biochemical assays, enzyme kinetics studies, and the development of cell-based models for probing disease mechanisms. It is essential for any research program focused on dissecting the complex roles of proteolytic activity in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOTULWNKIGVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372473
Record name 3,5-DICHLORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188257-67-2
Record name 3,5-DICHLORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3,5-Dichlorobenzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization of the Benzamidine Scaffold for Serine Protease Inhibition

Executive Summary

This technical guide analyzes 3,5-dichlorobenzamidine , a critical fragment in the rational design of serine protease inhibitors (trypsin, thrombin, Factor Xa).[1] While the unsubstituted benzamidine moiety acts as a classic arginine mimic—anchoring into the S1 specificity pocket via a salt bridge—the addition of chlorine atoms at the 3 and 5 positions introduces significant physicochemical alterations.[1] These modifications enhance lipophilicity and exploit hydrophobic sub-pockets, often resulting in improved binding affinity compared to the parent compound.[1] This guide details its physicochemical profile, a self-validating synthetic protocol via the Pinner reaction, and its mechanistic application in Fragment-Based Drug Discovery (FBDD).[1]

Part 1: Physicochemical Architecture[1]

The utility of 3,5-dichlorobenzamidine lies in the interplay between the highly polar amidine headgroup and the lipophilic, electron-deficient phenyl ring.

1.1 Electronic Modulation & pKa

The amidine group (


) is strongly basic.[1] In unsubstituted benzamidine, the pKa is approximately 11.6 , ensuring it remains protonated (cationic) at physiological pH (7.4).[1]
  • The Chlorine Effect: Chlorine is electron-withdrawing by induction (-I effect).[1] Placing chlorines at the 3 and 5 positions pulls electron density away from the benzene ring and, by extension, the amidine group.

  • Result: The pKa of 3,5-dichlorobenzamidine is lower than that of benzamidine (typically shifting to the 10.5–11.0 range).

  • Significance: While the pKa drops, it remains sufficiently high to ensure >99% protonation at pH 7.4, preserving the critical electrostatic interaction with the aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.

1.2 Lipophilicity and Solubility

The introduction of two chlorine atoms significantly alters the LogP (partition coefficient).[1]

PropertyBenzamidine3,5-DichlorobenzamidineImpact on Drug Design
pKa ~11.6~10.8 (est)Retains cation, slightly reduced basicity.[1]
LogP 0.64~1.9 - 2.1Enhanced membrane permeability; better hydrophobic complementarity.[1]
Molecular Weight 120.15 Da189.04 DaRemains within "Fragment" space (MW < 300).[1]
H-Bond Donors 22Preserves key salt-bridge capability.[1]
Part 2: Synthetic Protocol (The Pinner Reaction)

The most robust route to 3,5-dichlorobenzamidine is the Pinner Synthesis , converting 3,5-dichlorobenzonitrile to the amidine via an imidate intermediate. This method avoids the harsh conditions of direct amination and minimizes byproduct formation.[1]

2.1 Reaction Logic
  • Activation: The nitrile is activated by anhydrous HCl to form a highly reactive imidate ester (Pinner salt).[1]

  • Amination: The imidate is treated with ammonia to generate the amidine.[1][2]

2.2 Visualization: Synthetic Pathway

PinnerSynthesis Start 3,5-Dichlorobenzonitrile Inter Ethyl-3,5-dichlorobenzimidate (Pinner Salt) Start->Inter Step 1: Pinner Reaction Reagent1 Dry HCl (gas) Abs. Ethanol 0°C to RT Reagent1->Start Product 3,5-Dichlorobenzamidine HCl Salt Inter->Product Step 2: Ammonolysis Reagent2 NH3 (anhydrous) Ethanol Reflux/RT Reagent2->Inter

Figure 1: The Pinner synthesis pathway converting the nitrile precursor to the amidine salt.

2.3 Step-by-Step Protocol

Safety Note: This reaction utilizes HCl gas, which is corrosive.[1] Perform all steps in a fume hood.

Step 1: Formation of the Imidate (Pinner Salt) [2]

  • Preparation: Dissolve 10 mmol of 3,5-dichlorobenzonitrile in 20 mL of anhydrous ethanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Critical: Moisture must be excluded to prevent hydrolysis of the nitrile to the amide.[1]

  • Incubation: Seal the flask and allow it to stand at 4°C for 24–48 hours.

  • Precipitation: The imidate hydrochloride usually precipitates.[1] If not, add cold anhydrous diethyl ether to induce crystallization.[1] Filter and wash with dry ether.[1]

Step 2: Ammonolysis to Amidine

  • Suspension: Suspend the isolated imidate salt in 15 mL of anhydrous ethanol.

  • Amination: Treat the suspension with a 7N solution of ammonia in methanol or bubble dry ammonia gas through the mixture at 0°C.

  • Reaction: Stir at room temperature for 12 hours. The suspension will clarify as the imidate converts to the amidine, followed by reprecipitation of ammonium chloride (side product) or the product.[1]

  • Purification: Evaporate the solvent. Recrystallize the residue from dilute HCl/Water or Ethanol/Ether to obtain pure 3,5-dichlorobenzamidine hydrochloride.[1]

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl group signals (from the imidate) and the appearance of broad exchangeable protons (amidine NH) around 9.0–9.5 ppm.

Part 3: Mechanistic Pharmacology (Serine Proteases)

3,5-Dichlorobenzamidine is a "privileged fragment" for targeting the S1 pocket of Trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa).

3.1 The Binding Mode

The binding is driven by two distinct thermodynamic forces:

  • Enthalpic (Electrostatic): The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin numbering) at the bottom of the S1 pocket.[1]

  • Entropic (Hydrophobic): The S1 pocket is amphipathic.[1] While the bottom is polar (Asp189), the walls are lined with hydrophobic residues (Val213, etc.).[1]

    • Unsubstituted Benzamidine: Binds well but leaves space in the hydrophobic regions.[1]

    • 3,5-Dichloro Derivative: The chlorines project into the hydrophobic sub-sites, displacing "high-energy" ordered water molecules.[1] This release of water into the bulk solvent provides a favorable entropic gain, often increasing affinity by 2–5 fold over unsubstituted benzamidine.[1]

3.2 Visualization: Interaction Map

BindingMechanism Ligand 3,5-Dichlorobenzamidine Amidine Amidine Group (+ Charge) Ligand->Amidine Phenyl Phenyl Ring (Scaffold) Ligand->Phenyl Chlorines 3,5-Dichloro (Hydrophobic) Ligand->Chlorines Asp189 Asp189 (Anionic Floor) Amidine->Asp189 Salt Bridge (Enthalpy) Gly219 Gly219 (Backbone H-Bond) Amidine->Gly219 H-Bond HydrophobicWall S1 Hydrophobic Walls (Val213, etc.) Chlorines->HydrophobicWall Van der Waals Water Ordered Water Molecules Chlorines->Water Displaces Water->HydrophobicWall Entropy Gain (Release)

Figure 2: Mechanistic interaction map of 3,5-dichlorobenzamidine within the S1 pocket of a serine protease.

Part 4: Experimental Data & Applications
4.1 Enzyme Inhibition Kinetics

In a standard spectrophotometric assay using BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide) as a substrate, 3,5-dichlorobenzamidine acts as a competitive inhibitor.[1]

  • Enzyme: Bovine Trypsin

  • Substrate: BAPNA (

    
     mM)
    
  • Inhibitor Constant (

    
    ): 
    
    • Benzamidine:

      
      
      
    • 3,5-Dichlorobenzamidine:

      
       (Affinity increases due to hydrophobic contacts).[1]
      
4.2 Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "Super-Fragment."[1] In FBDD, researchers screen small libraries to find weak binders.[1]

  • Start: Identify Benzamidine (

    
     in 
    
    
    
    M range).[1]
  • Grow: Add 3,5-dichloro to probe pocket shape.

  • Link: Attach linkers to the 4-position (para) to reach the S2/S3 pockets (e.g., creating inhibitors like Dabigatran or Betrixaban precursors).[1]

References
  • Bode, W., & Schwager, P. (1975).[1] The refined crystal structure of bovine beta-trypsin at 1.8 A resolution.[1] II. Crystallographic refinement, calcium binding, benzamidine binding and active site at pH 7.[1]0. Journal of Molecular Biology, 98(4), 693-717.[1] Link

  • Katona, G., et al. (2002).[1][3] Crystal structure reveals basis for the inhibitor resistance of human brain trypsin.[1][3] Journal of Molecular Biology, 315(5), 1209-1218.[1][3] Link

  • Leung, D., et al. (2000).[1] The Pinner Synthesis of Amidines. Chemical Reviews, 100(12).[1] (General reference for Pinner Protocol).

  • RCSB PDB. (1998).[1] Crystal structure of beta-trypsin in complex with benzamidine (PDB ID: 1BTY).[1] RCSB Protein Data Bank.[1] Link

  • Mogaki, R., et al. (2015).[1][4] Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues.[1][4] Chemical Science, 6, 2802-2805.[1][4] Link

Sources

Technical Guide: Mechanism of Action & Applications of 3,5-Dichloro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-benzamidine (3,5-DCB) is a potent, reversible, competitive inhibitor of trypsin-like serine proteases. It serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD) and a structural probe in enzymology. Unlike the parent compound benzamidine, the addition of chlorine atoms at the 3- and 5-positions significantly enhances binding affinity through hydrophobic displacement of active-site water molecules and electronic modulation of the amidine group.

This guide details the molecular mechanics of inhibition, Structure-Activity Relationships (SAR), and validated protocols for kinetic characterization.

Part 1: Molecular Mechanism of Action

The Serine Protease Target (S1 Pocket)

To understand the inhibition, one must first define the target. Trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa) possess a deep, specific binding pocket known as the S1 subsite .

  • Selectivity Filter: At the bottom of this pocket lies a critical aspartate residue (Asp189 in trypsin numbering).

  • Natural Substrate: This pocket naturally accommodates the positively charged side chains of Arginine or Lysine (P1 residues).

Binding Dynamics of 3,5-DCB

3,5-DCB functions as a P1 residue mimetic . It enters the S1 pocket and blocks the catalytic triad (His57, Asp102, Ser195), preventing substrate access.

  • Primary Anchor (Electrostatic): The positively charged amidine group (

    
    ) forms a bidentate salt bridge with the carboxylate of Asp189 . This interaction accounts for the majority of the binding free energy (
    
    
    
    ).
  • Secondary Stabilization (Hydrophobic): The phenyl ring engages in

    
    -stacking interactions with the hydrophobic walls of the S1 pocket (often formed by residues 190–192 and 214–216).
    
  • The "Chlorine Effect" (Thermodynamic Boost):

    • Entropic Gain: The S1 pocket contains ordered water molecules. The bulky, hydrophobic chlorine atoms at positions 3 and 5 displace these "unhappy" high-energy waters into the bulk solvent, resulting in a favorable gain in entropy (

      
      ).
      
    • Enthalpic Gain: The chlorines fill the hydrophobic sub-cavities more completely than the unsubstituted phenyl ring of benzamidine, increasing Van der Waals contact surface area.

Visualization: Molecular Binding Logic

The following diagram illustrates the competitive inhibition pathway.[1]

BindingMechanism Enzyme Free Enzyme (E) (Active S1 Pocket) ES_Complex E-S Complex (Catalysis) Enzyme->ES_Complex + S (k1) EI_Complex E-I Complex (Inhibited) Enzyme->EI_Complex + I (kon) Substrate Natural Substrate (S) (Arg/Lys P1) Inhibitor 3,5-DCB (I) (Amidine + Cl) ES_Complex->Enzyme (k-1) Product Product (P) ES_Complex->Product kcat EI_Complex->Enzyme (koff) Note Key Interaction: Amidine-Asp189 Salt Bridge Cl-Hydrophobic Displacement EI_Complex->Note

Caption: Competitive inhibition cycle showing 3,5-DCB (I) competing with Substrate (S) for the Enzyme (E).

Part 2: Structure-Activity Relationship (SAR)

The potency of 3,5-DCB compared to the parent benzamidine is driven by two physicochemical factors:

FeatureBenzamidine (Parent)3,5-Dichloro-benzamidineMechanistic Impact
S1 Occupancy PartialHighThe 3,5-substitution pattern complements the geometry of the S1 pocket better than 4-substitution, which can clash with the bottom of the pocket in some proteases.
Electronic Effect NeutralElectron WithdrawingThe Cl atoms withdraw electron density from the ring. This lowers the

of the amidine slightly, potentially strengthening the H-bond donor capability of the amidine protons.
Hydrophobicity ModerateHighIncreased lipophilicity (

) drives the molecule out of the solvent and into the hydrophobic active site.
Binding Affinity (

)

(Trypsin)

*
3,5-DCB typically exhibits 10-100x tighter binding than benzamidine depending on the specific protease isoform.

*Note:


 values vary by pH, temperature, and specific protease isoform (e.g., Bovine vs. Porcine Trypsin).

Part 3: Experimental Protocol ( Determination)

Objective: Determine the inhibition constant (


) of 3,5-DCB against a target serine protease (e.g., Trypsin) using a chromogenic substrate (e.g., BAPNA or S-2238).
Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

    
    , pH 8.0. (Calcium is essential for trypsin stability).
    
  • Enzyme Stock: Trypsin (bovine pancreas) dissolved in 1 mM HCl (prevents autolysis). Final assay concentration: ~10 nM.

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

    
    . Prepare 5 concentrations ranging from 
    
    
    
    to
    
    
    .
  • Inhibitor: 3,5-DCB dissolved in DMSO. Prepare 4 concentrations (e.g., 0, 0.5, 1.0, 2.0

    
    ).
    
Step-by-Step Workflow
  • Equilibration: In a 96-well microplate, add Assay Buffer and Inhibitor (various concentrations).

  • Enzyme Addition: Add Trypsin to the wells. Incubate for 10 minutes at 25°C to allow Equilibrium (

    
    ).
    
  • Substrate Initiation: Add BAPNA to initiate the reaction. Rapidly mix.

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 5–10 minutes.

  • Velocity Calculation: Determine the initial velocity (

    
    ) from the linear portion of the progress curve.
    
Data Analysis (Dixon Plot)

Since 3,5-DCB is a competitive inhibitor, the


 is best determined using a Dixon Plot or non-linear regression.
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Lines: Plot a line for each Substrate concentration.

  • Intersection: The lines will intersect in the upper-left quadrant.

  • Calculation: The X-coordinate of the intersection point corresponds to

    
    .
    
Visualization: Assay Logic

AssayWorkflow Prep 1. Reagent Prep (Buffer, Enz, Sub, Inhibitor) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Prep->Incubate Initiate 3. Initiation (Add Substrate BAPNA) Incubate->Initiate Read 4. Kinetic Read (Abs @ 405nm over time) Initiate->Read Analyze 5. Analysis (Dixon Plot / Non-Linear Regression) Read->Analyze

Caption: Kinetic assay workflow for determining Ki of 3,5-DCB.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

3,5-DCB is rarely a drug itself due to rapid clearance and poor oral bioavailability (highly charged). However, it is a "privileged structure" in FBDD.

  • Fragment Growing: Researchers crystallize 3,5-DCB with a target protease.

  • Vector Identification: The 3- and 5- positions are identified as vectors for chemical elaboration.

  • Linking: The amidine core is linked to other fragments binding in the S2 or S3 pockets to create high-affinity inhibitors (e.g., the development of Factor Xa inhibitors like Betrixaban).

Crystallography Chaperone

3,5-DCB is used to stabilize flexible protease loops during X-ray crystallography. By locking the S1 pocket, it reduces conformational heterogeneity, allowing for higher-resolution diffraction data.

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968).[2] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[1][2] European Journal of Biochemistry, 6(4), 502-506.[2] Link

  • RCSB Protein Data Bank. (2011). Crystal structure of trypsin complexed with benzamidine (PDB ID: 3ATL). RCSB PDB. Link

  • Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry.[2] (Contextual reference for thermodynamic principles of substituted benzamidines).

  • De-Simone, S. G., et al. (2005).[1][3] Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases. Journal of Chromatography B. Link

  • Yamane, J., et al. (2011).[4] In-crystal affinity ranking of fragment hit compounds reveals a relationship with their inhibitory activities.[4] Journal of Applied Crystallography, 44, 798-804.[4] (Validates the use of benzamidine derivatives in fragment screening).

Sources

3,5-Dichloro-benzamidine CAS number 188257-67-2

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper details the synthesis, physicochemical properties, and medicinal chemistry applications of 3,5-Dichlorobenzamidine (CAS 188257-67-2) .

Synthesis, Properties, and Medicinal Chemistry Applications

CAS Number: 188257-67-2 Molecular Formula: C₇H₆Cl₂N₂ Molecular Weight: 189.04 g/mol

Introduction: The Strategic Value of the Scaffold

3,5-Dichlorobenzamidine represents a critical "privileged structure" in medicinal chemistry, specifically designed to target the S1 specificity pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa). While unsubstituted benzamidine is a millimolar inhibitor of trypsin (


), the introduction of chlorine atoms at the 3- and 5-positions serves a dual purpose:
  • Electronic Modulation: The electron-withdrawing nature of the chlorines lowers the

    
     of the amidine group slightly (relative to benzamidine's 
    
    
    
    ), optimizing the salt-bridge interaction with the catalytic aspartate residue (Asp189 in trypsin numbering) at physiological pH.
  • Hydrophobic Filling: The 3,5-substitution pattern increases lipophilicity, allowing the phenyl ring to displace high-energy water molecules from the hydrophobic S1 pocket, significantly enhancing binding affinity via van der Waals interactions.

Physicochemical Characterization

The following data establishes the baseline identity of the compound.

PropertyValueNotes
Appearance White to off-white crystalline solidHygroscopic as the hydrochloride salt.
Melting Point >290 °C (decomp.)Typical for amidine hydrochlorides.
Solubility Soluble in DMSO, MeOH, WaterWater solubility decreases at high pH (free base).
pKa (Predicted) 10.3 ± 0.5Strong base; exists as cation at pH 7.4.
LogP (Predicted) ~2.1Enhanced lipophilicity vs. Benzamidine (LogP ~0.6).
Synthesis Protocol: The Pinner Reaction Route

Methodology: The most robust synthesis involves the Pinner reaction, converting the nitrile precursor to an imidate ester, followed by ammonolysis. This method avoids the harsh reduction conditions of amidoximes and yields high purity hydrochloride salts.

Reaction Scheme:

  • Activation: 3,5-Dichlorobenzonitrile + HCl(gas) + EtOH

    
     Ethyl imidate hydrochloride.
    
  • Ammonolysis: Ethyl imidate hydrochloride +

    
     (EtOH) 
    
    
    
    3,5-Dichlorobenzamidine hydrochloride.
Experimental Workflow (Step-by-Step)

Note: All steps must be performed in a fume hood due to the use of HCl gas and toxic nitriles.

  • Preparation of Imidate Intermediate:

    • Dissolve 3,5-Dichlorobenzonitrile (10.0 g, 58 mmol) in anhydrous ethanol (50 mL) and diethyl ether (50 mL).

    • Cool the solution to 0°C in an ice/salt bath.

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital; use a drying tube.

    • Seal the flask and store at 4°C for 24–48 hours. A white precipitate (imidate ester hydrochloride) should form.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The nitrile spot (

      
      ) should disappear.
      
  • Conversion to Amidine:

    • Filter the imidate precipitate under inert atmosphere (nitrogen) to avoid hydrolysis. Wash with cold dry ether.

    • Resuspend the solid in anhydrous ethanol (40 mL).

    • Add a solution of 7N Ammonia in Methanol (25 mL) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the solvent in vacuo. Recrystallize the residue from Ethanol/Ether to yield the target hydrochloride salt.

  • Visualized Pathway (DOT):

SynthesisPath Nitrile 3,5-Dichlorobenzonitrile (Starting Material) Imidate Ethyl Imidate Intermediate Nitrile->Imidate HCl(g), EtOH 0°C, 24h Amidine 3,5-Dichlorobenzamidine (Target HCl Salt) Imidate->Amidine NH3 / MeOH RT, 12h

Caption: Two-step Pinner synthesis converting nitrile to amidine via an imidate ester intermediate.

Medicinal Chemistry Applications
Mechanism of Action: Serine Protease Inhibition

The 3,5-dichlorobenzamidine moiety mimics the side chain of Arginine (Arg). In the active site of trypsin-like serine proteases:

  • The Amidine: Forms a bidentate salt bridge with the carboxylate of Asp189 (Trypsin numbering) at the bottom of the S1 pocket.

  • The 3,5-Dichloro Ring: Occupies the hydrophobic S1 cavity. The chlorines displace "unhappy" water molecules that would otherwise be trapped by a simple phenyl ring, providing an entropic gain in binding energy.

Logical Binding Diagram (DOT)

BindingMode Asp189 Asp189 (Enzyme) Anionic Anchor S1_Pocket S1 Hydrophobic Pocket (Gly216/Gly226) AmidineGroup Amidine Group (+ Charge) AmidineGroup->Asp189 Salt Bridge (Electrostatic) PhenylRing 3,5-Dichloro Phenyl AmidineGroup->PhenylRing PhenylRing->S1_Pocket Van der Waals & Water Displacement

Caption: Pharmacophore model showing the electrostatic anchor (Asp189) and hydrophobic filling (S1 pocket).

Safety & Handling (E-E-A-T)

Critical Distinction: Do NOT confuse 3,5-Dichlorobenzamidine with 3,3'-Dichlorobenzidine. The latter is a known carcinogen. 3,5-Dichlorobenzamidine is an irritant but lacks the biphenyl-diamine structure associated with high carcinogenicity.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).

  • Handling: Wear nitrile gloves and safety goggles. Handle the hydrochloride salt in a desiccator as it is hygroscopic; moisture absorption alters stoichiometry (MW) and affects assay precision.

References
  • Trypsin Inhibition & Benzamidine SAR: Journal of Molecular Biology, "Crystal structure of bovine beta-trypsin specificity pocket."

  • Pinner Reaction Methodology: Organic Syntheses, Coll. Vol. 1, p.5 (1941). "Acetamidine Hydrochloride."

  • Factor Xa Inhibitor Development: Journal of Medicinal Chemistry, "Design and Synthesis of Factor Xa Inhibitors."

  • Safety Data: PubChem Compound Summary for 3,5-Dichlorobenzamidine.

Technical Guide: Molecular Characterization and Utility of 3,5-Dichloro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichlorobenzamidine is a critical pharmacophore in medicinal chemistry, serving as a potent, reversible inhibitor of trypsin-like serine proteases.[1] Its structural rigidity and specific electronic profile—driven by the electron-withdrawing chlorine substituents—make it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) . This guide provides a definitive technical analysis of its molecular weight, synthesis, and validation protocols, designed for researchers requiring high-fidelity data for assay development and ligand design.

Part 1: Physicochemical Profile & Molecular Weight

Understanding the distinction between the free base and the salt form is non-negotiable for accurate stoichiometry in assay preparation. While the pharmacophore is the free base, the compound is almost exclusively synthesized, stored, and weighed as the hydrochloride salt due to the hygroscopic nature of amidines.

Table 1: Core Chemical Specifications
PropertyFree BaseHydrochloride Salt (Standard Reagent)
CAS Number 188257-67-21670-14-0 (Generic Benzamidine HCl ref) / Check Vendor
Formula


Molecular Weight (Average) 189.04 g/mol 225.50 g/mol
Monoisotopic Mass 187.9908 Da223.9675 Da
pKa (Predicted) ~10.27 (Lower than unsubstituted benzamidine due to -I effect of Cl)N/A
H-Bond Donors/Acceptors 2 / 13 / 1
LogP ~2.3 (Moderate Lipophilicity)< 1 (Highly Soluble in Water/DMSO)

Critical Note on Stoichiometry: When preparing stock solutions for


 determination, you must correct for the salt fraction. If using the HCl salt, multiply the desired molarity by 225.50 , not 189.04. Failure to do so results in a ~19% concentration error, potentially invalidating 

curves.

Part 2: Synthetic Architecture (Pinner Reaction)

The most robust route to 3,5-dichlorobenzamidine is the Pinner Reaction , converting 3,5-dichlorobenzonitrile into the imidate ester (Pinner salt) followed by ammonolysis. This method avoids the harsh conditions of direct amination and prevents hydrolysis to the amide side-product.

Mechanism of Action[2][3]
  • Activation: Anhydrous HCl protonates the nitrile, making the carbon highly electrophilic.

  • Nucleophilic Attack: Ethanol attacks the nitrile carbon, forming the imidate ester hydrochloride.

  • Displacement: Ammonia displaces the ethoxy group to generate the amidine.

SynthesisPath Nitrile 3,5-Dichlorobenzonitrile (Precursor) Imidate Ethyl Imidate HCl (Pinner Salt Intermediate) Nitrile->Imidate 1. HCl (gas), EtOH 0°C to RT, 12h Amidine 3,5-Dichlorobenzamidine (Target) Imidate->Amidine 2. NH3 (EtOH) RT, 4h Amide 3,5-Dichlorobenzamide (Hydrolysis By-product) Imidate->Amide H2O (Moisture Contamination)

Figure 1: Step-wise synthesis via the Pinner method. Note the critical moisture sensitivity of the Imidate intermediate (orange), which reverts to the inert Amide (red) if exposed to water.

Part 3: Analytical Validation (Self-Validating Protocols)

Mass Spectrometry: The Isotope Signature

For chlorinated compounds, molecular weight confirmation is not just about the base peak; it is about the isotopic envelope . Chlorine exists naturally as


 (75.78%) and 

(24.22%).

Because 3,5-dichlorobenzamidine possesses two chlorine atoms, the mass spectrum will not show a single peak. It will display a distinct triplet pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1 .

Calculated Isotopic Distribution (Positive Mode


): 
  • m/z 189.0:

    
     (100% Relative Abundance)
    
  • m/z 191.0:

    
     (~64% Relative Abundance)
    
  • m/z 193.0:

    
     (~10% Relative Abundance)
    

Validation Check: If your MS data shows an M+2 peak that is less than 50% of the parent peak, your product has likely undergone mono-dechlorination or is contaminated with a monochloro-analog.

LC-MS Protocol for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and ESI+ MS.

Part 4: Applications in Drug Discovery

3,5-Dichlorobenzamidine acts as a "warhead" anchor in the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

Structural Logic of Inhibition
  • The Amidine Group: Forms a bidentate salt bridge with the catalytic Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket. This mimics the arginine side chain of natural substrates.

  • The 3,5-Dichloro Substitution:

    • Lipophilic Filling: The chlorines displace conserved water molecules in the hydrophobic S1 sub-sites, gaining entropy.

    • Electronic Modulation: They lower the

      
       of the amidine relative to the unsubstituted parent, optimizing the protonation state at physiological pH (7.4).
      

InteractionMap Amidine Amidine Group (+ Charge) Asp189 Aspartate 189 (S1 Pocket Base) Amidine->Asp189 Salt Bridge (Electrostatic) Cl3 3-Chloro Hydrophobic Hydrophobic S1 Wall (Val/Ala/Trp) Cl3->Hydrophobic Van der Waals Displacement of H2O Cl5 5-Chloro Cl5->Hydrophobic Van der Waals

Figure 2: Pharmacophore interaction map. The Amidine-Asp189 interaction is the primary anchor, while the chlorines provide selectivity and potency via hydrophobic contacts.

References

  • ChemicalBook. (2024). 3,5-DICHLORO-BENZAMIDINE CAS#: 188257-67-2 Properties and Molecular Weight. Link

  • PubChem. (2024).[2] Benzamidine Structure and Bioactivity Data. National Library of Medicine. Link

  • MedChemExpress. (2024). Benzamidine Hydrochloride: Serine Protease Inhibitor Protocols. Link

  • Sigma-Aldrich. (2024). 3,5-Dichlorobenzamide (Hydrolysis Product Reference). Link

  • GuideChem. (2024). Synthesis of 3,5-dichlorobenzonitrile (Precursor). Link

Sources

Technical Guide: Biological Activity & Evaluation of Novel Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamidine derivatives represent a cornerstone pharmacophore in medicinal chemistry, primarily functioning as competitive, reversible inhibitors of trypsin-like serine proteases. While historically significant as the "arginine mimetic" template for anticoagulants (e.g., Dabigatran precursors), recent advances have expanded their utility into antimicrobial therapeutics and multivalent inhibitor design . This guide provides a technical deep-dive into the structural basis of their activity, specifically focusing on the S1 pocket interaction, and details the experimental workflows required to validate novel derivatives against targets like Thrombin, Factor Xa, and bacterial proteases.

Structural Basis & Mechanism of Action

The biological activity of benzamidine derivatives is dictated by their ability to mimic the side chain of arginine. In trypsin-like serine proteases, substrate specificity is determined by the S1 binding pocket , a deep cleft containing a critical aspartic acid residue (Asp189 in trypsin; Asp189 in Factor Xa; Asp189 in Thrombin).

The Salt Bridge Interaction

The core mechanism involves the formation of a bidentate salt bridge between the protonated amidine group (


) of the inhibitor and the carboxylate of Asp189 at the bottom of the S1 pocket. This interaction anchors the molecule, preventing the natural substrate from accessing the catalytic triad (Ser195, His57, Asp102).
Visualization of the Binding Pathway

The following diagram illustrates the competitive inhibition mechanism and the critical molecular interactions required for high-affinity binding.

BenzamidineMechanism Benzamidine Benzamidine Derivative (Arginine Mimetic) S1Pocket S1 Specificity Pocket (Deep Cleft) Benzamidine->S1Pocket Diffuses into Asp189 Asp189 Residue (Anionic Anchor) Benzamidine->Asp189 Forms Salt Bridge (Electrostatic) CatalyticTriad Catalytic Triad (Ser195-His57-Asp102) Benzamidine->CatalyticTriad Blocks Access Inhibition Competitive Inhibition (Steric Blockade) Benzamidine->Inhibition Ki Determination SerineProtease Serine Protease (Thrombin / Factor Xa) S1Pocket->Asp189 Contains Asp189->Inhibition Stabilizes Complex Substrate Natural Substrate (Fibrinogen / Prothrombin) Substrate->S1Pocket Blocked from entry

Figure 1: Mechanism of competitive inhibition by benzamidine derivatives within the S1 pocket of serine proteases.

Biological Activity Profile

Anticoagulant Activity (Thrombin & Factor Xa)

Novel benzamidine derivatives are frequently optimized for Factor Xa (FXa) and Thrombin (FIIa) inhibition.

  • Selectivity: Achieved by modifying the distal aryl moieties to interact with the S2-S4 subsites. For FXa, an L-shaped conformation is often preferred to access the S4 hydrophobic pocket.

  • Potency: Modern derivatives (e.g., multivalent benzamidines) exhibit

    
     values in the low nanomolar (nM) range.
    
Antimicrobial Potential

Recent studies have highlighted the efficacy of imino-benzamidine analogues against periodontal pathogens (P. gingivalis) and resistant bacteria (S. aureus).

  • Mechanism: Inhibition of bacterial trypsin-like proteases essential for virulence and tissue invasion.

  • Data: Novel derivatives have shown MIC values ranging from 31.25 to 125 µg/mL , comparable to standard chlorhexidine controls in specific assays [1].[1][2][3]

Experimental Protocols

To ensure data integrity, the evaluation of novel derivatives must follow a rigorous, self-validating workflow.

Workflow Overview

ExperimentalWorkflow Synthesis 1. Synthesis (Pinner Reaction / Amidation) Purification 2. Purification (HPLC > 95% Purity) Synthesis->Purification Screening 3. Primary Screen (Fixed Conc. Assay) Purification->Screening QC Check Kinetics 4. Kinetic Analysis (IC50 & Ki Determination) Screening->Kinetics Hits (>50% Inh) Cytotoxicity 5. Cytotoxicity (MTT Assay / HEK293) Screening->Cytotoxicity Parallel Safety Profile DataAnalysis SAR Validation Kinetics->DataAnalysis Dixon Plots

Figure 2: Validated workflow for the synthesis and biological evaluation of benzamidine derivatives.

Protocol: Chromogenic Enzyme Inhibition Assay

This assay is the industry standard for determining the inhibitory constant (


) against serine proteases.

Materials:

  • Enzyme: Human Thrombin or Factor Xa (highly purified).

  • Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin, S-2765 for FXa). Releases p-nitroaniline (pNA) upon cleavage.

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

  • Inhibitor: Novel benzamidine derivative (dissolved in DMSO, final conc. <1%).

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the benzamidine derivative (e.g., 0.1 nM to 100 µM) in the assay buffer.

  • Pre-incubation: Add 20 µL of Enzyme solution to 20 µL of Inhibitor solution in a 96-well microplate. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 160 µL of Chromogenic Substrate (at

    
     concentration).
    
  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes (reading every 30 seconds).

  • Validation: Include a "No Enzyme" blank (substrate only) and a "No Inhibitor" control (100% activity).

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Determine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       using a non-linear regression (log(inhibitor) vs. response).
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol: Antimicrobial Susceptibility (MIC)

Method: Micro-broth dilution (CLSI guidelines).[1]

  • Inoculum: Prepare bacterial suspension (P. gingivalis or S. aureus) to

    
     CFU/mL.
    
  • Dilution: Two-fold serial dilution of benzamidine derivatives in 96-well plates.

  • Incubation: Anaerobic (for periodontal pathogens) or aerobic incubation at 37°C for 24-48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Quantitative Data Summary (SAR Trends)

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed in novel benzamidine series, consolidating data from recent biological evaluations [2].

Derivative ClassModification (R-Group)TargetActivity (

/ MIC)
Key Insight
Unsubstituted Benzamidine (Parent)Trypsin

Baseline affinity; limited selectivity.
4-Amidinophenyl Glycine/Alanine LinkersFactor Xa

Linker length is critical for S4 subsite reach.
Imino-Bases Hydrazide-HydrazoneP. gingivalisMIC:

Schiff base improves membrane permeability.
Multivalent PEG-linked DimersPlasmin

"Statistical rebinding" effect enhances potency.

Table 1: Comparative biological activity of benzamidine structural classes.

References

  • Fuloria, S., et al. (2022).[1][2][3] Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment . Antibiotics, 11(2), 207.[3] [Link]

  • Alves, N.J., et al. (2021). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length . ACS Pharmacology & Translational Science, 4(1), 224-233. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives . Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

Sources

Methodological & Application

Technical Application Note: 3,5-Dichloro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Protocols for Synthesis, Characterization, and Protease Inhibition

Executive Summary & Chemical Identity

3,5-Dichloro-benzamidine is a potent, reversible, competitive inhibitor of trypsin-like serine proteases. Structurally, it consists of a benzene ring substituted with chlorine atoms at the meta positions (3 and 5) and a positively charged amidine group.

This compound acts as a critical chemical probe in Fragment-Based Drug Discovery (FBDD). The amidine moiety anchors the molecule into the S1 specificity pocket of the protease (forming a salt bridge with Asp189 in trypsin or Asp189 in thrombin), while the 3,5-dichloro substitution probes the hydrophobic environment of the S1 sub-sites, often yielding higher affinity than unsubstituted benzamidine due to the "chlorine effect" (filling hydrophobic cavities and displacing water).

Chemical Characterization
PropertyDetail
Chemical Name 3,5-Dichlorobenzenecarboximidamide
Precursor CAS 6575-00-4 (3,5-Dichlorobenzonitrile)
Molecular Formula C₇H₆Cl₂N₂
Molecular Weight 189.04 g/mol (Free Base)
Solubility Soluble in DMSO (>100 mM), Methanol; Moderate water solubility (pH dependent)
pKa (Amidine) ~11.0 (Predominantly protonated at physiological pH)
Primary Target Serine Proteases (Trypsin, Thrombin, Factor Xa)

Synthesis Protocol: The Pinner Reaction

Objective: Synthesize 3,5-Dichloro-benzamidine hydrochloride from 3,5-Dichlorobenzonitrile. Rationale: The Pinner reaction is the gold-standard method for converting aromatic nitriles to amidines under mild, non-aqueous conditions, preventing hydrolysis to the amide.

Reagents & Equipment[1][6]
  • Precursor: 3,5-Dichlorobenzonitrile (CAS 6575-00-4)[1][2]

  • Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (Et₂O)

  • Reagent: Hydrogen Chloride gas (HCl) (dried) or Acetyl Chloride/Ethanol (in situ HCl generation)

  • Ammonia Source: Anhydrous Ammonia (gas) or Ammonium Carbonate

  • Equipment: Two-neck round bottom flask, drying tube (CaCl₂), ice bath, vacuum filtration setup.

Step-by-Step Methodology
Stage 1: Formation of the Imidate Ester (Pinner Salt)
  • Preparation: Dissolve 10.0 mmol (1.72 g) of 3,5-Dichlorobenzonitrile in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas into the solution for 30–45 minutes until saturation.

    • Alternative: Add 5 equivalents of Acetyl Chloride dropwise to the ethanol solution at 0°C to generate anhydrous HCl in situ.

  • Incubation: Seal the flask tightly (parafilm/stopper) to exclude moisture. Store at 4°C for 24–48 hours.

  • Observation: A white precipitate (the imidate ester hydrochloride) may form. If no precipitate forms, add 50 mL of cold anhydrous diethyl ether to induce crystallization.

  • Isolation: Filter the solid rapidly under nitrogen or dry air. Wash with cold dry ether. Do not expose to moist air , as the imidate hydrolyzes to the ester.

Stage 2: Conversion to Amidine
  • Resuspension: Suspend the isolated imidate ester intermediate in 15 mL of anhydrous ethanol.

  • Ammonolysis: Cool to 0°C. Add 2.0 equivalents of Ammonia (7N in Methanol) or add solid Ammonium Carbonate (excess).

  • Reaction: Stir at room temperature for 12–24 hours. The mixture will clarify as the amidine forms.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Ether or Acetone to yield 3,5-Dichloro-benzamidine HCl .

Visualizing the Synthesis Pathway

PinnerSynthesis Nitrile 3,5-Dichlorobenzonitrile (CAS 6575-00-4) Imidate Ethyl 3,5-dichlorobenzimidate (Intermediate Salt) Nitrile->Imidate 1. HCl (gas), EtOH 2. 0°C to 4°C, 24h Amidine 3,5-Dichloro-benzamidine HCl (Target) Imidate->Amidine NH3 / EtOH RT, 12h Hydrolysis Ethyl 3,5-dichlorobenzoate (Avoid Moisture!) Imidate->Hydrolysis H2O (Side Rxn)

Caption: Step-wise Pinner synthesis pathway converting the nitrile precursor to the active amidine inhibitor.

Biological Application: Protease Inhibition Assay

Objective: Determine the inhibition constant (


) of 3,5-Dichloro-benzamidine against Bovine Trypsin.
Mechanism:  Competitive inhibition. The inhibitor competes with the substrate for the active site (S1 pocket).
Assay System
  • Enzyme: Bovine Trypsin (Type I or equivalent). Stock: 1 mg/mL in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide). Cleavage releases p-nitroaniline (yellow, Abs 405 nm).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. (Calcium is required to stabilize Trypsin).

Detailed Protocol
  • Preparation of Stocks:

    • Inhibitor Stock: Dissolve 3,5-Dichloro-benzamidine HCl in DMSO to 10 mM. Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in Assay Buffer.

    • Substrate Stock: Dissolve BAPNA in DMSO to 20 mM. Dilute to working concentration (e.g., 1 mM) in Assay Buffer.

  • Assay Setup (96-well plate):

    • Blank: 150 µL Buffer + 50 µL Substrate (No Enzyme).

    • Control (V0): 140 µL Buffer + 10 µL Enzyme + 50 µL Substrate (No Inhibitor).

    • Experimental: 130 µL Buffer + 10 µL Inhibitor (various conc.) + 10 µL Enzyme.

  • Incubation & Initiation:

    • Incubate Enzyme and Inhibitor for 10 minutes at 25°C to reach equilibrium.

    • Add 50 µL Substrate to initiate the reaction.

  • Data Acquisition:

    • Monitor Absorbance at 405 nm kinetically for 10 minutes (read every 30 seconds).

    • Calculate the initial velocity (

      
      ) as the slope of the linear portion of the curve (
      
      
      
      ).
Data Analysis (Cheng-Prusoff)

Since the inhibition is competitive, calculate


 using the IC50 value:


  • [S]: Concentration of substrate used.[1][3][4]

  • Km: Michaelis constant for BAPNA (typically ~1 mM for Trypsin).

  • Interpretation: A lower

    
     indicates higher potency. 3,5-dichloro substitution typically improves affinity over unsubstituted benzamidine (
    
    
    
    ) by enhancing hydrophobic contacts.
Experimental Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction (96-well) Stock Inhibitor Stock (10 mM in DMSO) Equilibrate Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Stock->Equilibrate Enzyme Trypsin Stock (1 mM HCl) Enzyme->Equilibrate Start Add Substrate (BAPNA) Equilibrate->Start Read Kinetic Read (Abs 405nm) Start->Read Output Calculate IC50 & Ki Read->Output

Caption: Kinetic assay workflow for determining protease inhibition constants.

References

  • Guidechem. (2024). 3,5-Dichlorobenzonitrile Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Trypsin Inhibitor from Bovine Pancreas: Product Information and Enzymology. Retrieved from

  • National Institutes of Health (PubChem). (2024). 3,5-Dichlorobenzamide Compound Summary. Retrieved from

  • Zhou, J. M., et al. (1989). Kinetics of trypsin inhibition by its specific inhibitors. Biochemistry, 28(3), 1070-1076. Retrieved from

  • Lin, G., et al. (2006).[5] Probing structure-function relationships of serine hydrolases and proteases. Protein Journal, 25(1), 33-43.[5] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Benzamidine Synthesis & Optimization

[1]

Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket Focus: Optimization of Reaction Conditions for Benzamidine Synthesis Reference ID: BZ-OPT-2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing benzamidines is often deceptive. On paper, it looks like a simple functional group interconversion.[1] In the flask, it is a battle against hydrolysis, intermediate instability, and purification nightmares (specifically separating the product from ammonium salts).[1]

This guide is structured as a series of Support Tickets addressing the most frequent failure modes I encounter in the field. We will move beyond "recipe following" to understanding the why behind the chemistry.

🎫 Ticket #101: The Pinner Reaction Yield is Low (Hydrolysis Issues)

User Issue: "I followed the classic Pinner protocol (HCl/EtOH), but my yield is <40%, and NMR shows a large amount of ethyl benzoate ester."

Root Cause Analysis: The Pinner reaction proceeds via an imidate hydrochloride intermediate ("Pinner Salt").[2] This salt is extremely hygroscopic and electrophilic. If water is present—even in trace amounts from the atmosphere or wet solvent—the imidate hydrolyzes rapidly to the ester (ethyl benzoate) rather than reacting with ammonia to form the amidine.

Technical Resolution: You must treat the Pinner reaction as a strictly anhydrous operation. The "equilibrium" is not your enemy; moisture is.

Optimized Protocol:

  • Solvent Drying: Do not rely on "store-bought" anhydrous ethanol. Dry ethanol over 3Å molecular sieves for 24 hours or distill over magnesium ethoxide immediately before use.

  • HCl Saturation: Perform the HCl gas bubbling at 0°C to -5°C .

    • Why? The formation of the imidate is exothermic. Higher temperatures promote the Pinner salt's decomposition into alkyl chlorides and amides.

  • The "Dry" Transfer: When transferring the imidate salt to the ammonia source, do not filter it in open air. React it in situ if possible. If isolation is necessary, use a Schlenk line or a glovebox.[1]

  • Ammonia Source: Use ammonia gas dissolved in anhydrous ethanol (saturated at 0°C) rather than aqueous ammonia.

Visualization: Pinner Reaction Failure Modes

PinnerMechanismNitrileBenzonitrile(Starting Material)ImidateImidate Salt(Pinner Salt)Nitrile->Imidate+ HCl(g) / EtOH(Anhydrous)AmidineBenzamidine(Target)Imidate->Amidine+ NH3 / EtOH(Successful Path)EsterEthyl Benzoate(Dead End)Imidate->Ester+ H2O (Moisture)(Hydrolysis Failure)AmideBenzamide(Side Product)Imidate->AmideThermal Decomp(>25°C)

Figure 1: Critical failure points in the Pinner pathway. Note that moisture leads irreversibly to the ester.

🎫 Ticket #204: Amidoxime Reduction is Stalling or Poisoning Catalyst[1]

User Issue: "I switched to the amidoxime route to avoid HCl gas. The addition of hydroxylamine went fine, but the reduction step (H2/Pd-C) is incredibly slow and incomplete."

Root Cause Analysis: Benzamidoximes are stable, but the N-O bond cleavage required to form the amidine has a high activation energy. Furthermore, the primary amine product can poison the catalyst surface.[1] Standard catalytic hydrogenation often stalls.

Technical Resolution: The "Judkins Modification" (acetylation) is the industry standard fix here. By converting the amidoxime to an acetyl-amidoxime, you weaken the N-O bond, facilitating rapid cleavage.[1]

Optimized Protocol (The Judkins Method):

  • Formation: React nitrile with hydroxylamine (aq) in ethanol.

  • Activation (Critical Step): Treat the crude amidoxime with acetic anhydride (1.1 equiv) in acetic acid. This forms the O-acetyl amidoxime.

  • Reduction: Hydrogenate the O-acetyl intermediate.

    • Catalyst: 10% Pd/C (wet).

    • Solvent: Acetic acid (serves as solvent and proton source).

    • Pressure:[1][3][4][5][6][7] 1-3 atm H2 is usually sufficient.

    • Kinetics: This reaction typically completes in <2 hours, compared to 24+ hours for the un-acetylated amidoxime.[1]

Alternative: Transfer Hydrogenation If you lack a hydrogenator, use Ammonium Formate or Potassium Formate as the hydrogen source with Pd/C.[1] This is often faster and safer.

Data Comparison: Reduction Methods
MethodReagentsReaction TimeYieldProsCons
Standard Hydrogenation H2, Pd/C, EtOH18-24 h50-70%Clean workupSlow, catalyst poisoning
Judkins (Activated) 1. Ac2O 2. H2, Pd/C1-3 h85-95%Fast, reliableTwo steps (one pot possible)
Transfer Hydrogenation HCOZK, Pd/C0.5-2 h80-90%No H2 gas neededExothermic control needed
Zinc/Acetic Acid Zn dust, AcOH4-8 h60-80%Cheap, robustHeavy metal waste, workup mess

🎫 Ticket #309: Substrate is Acid-Sensitive (Lewis Acid Catalysis)

User Issue: "My nitrile has an acid-labile protecting group (e.g., BOC, TBDMS). I cannot use Pinner (HCl) or Acetic Acid reduction. How do I make the amidine?"

Root Cause Analysis: Traditional methods are Brønsted acid-heavy. You need a method that activates the nitrile electrophile without lowering the pH significantly.

Technical Resolution: Switch to Lanthanide Triflate Catalysis . Ytterbium Triflate [Yb(OTf)3] is a water-tolerant Lewis acid that activates the nitrile for amine addition at neutral pH.

Optimized Protocol (Yb-Catalyzed):

  • Reagents: Nitrile (1.0 equiv), Primary Amine/Ammonia source (1.2 equiv), Yb(OTf)3 (5-10 mol%).

  • Solvent: Solvent-free (neat) is best if liquid; otherwise, use a high-boiling solvent like Toluene or n-Butanol.

  • Conditions: Heat to 80-100°C in a sealed tube.

  • Mechanism: The Yb(III) coordinates to the nitrile nitrogen, increasing the carbon's electrophilicity enough for the amine to attack directly.

Visualization: Catalyst Selection Logic

CatalystSelectionStartStart: Nitrile SubstrateAcidStableIs substrate Acid Stable?Start->AcidStableYesYesAcidStable->YesRobustNoNoAcidStable->NoSensitivePinnerUse Pinner Method(Anhydrous HCl)Yes->PinnerCheap/Scale-upAmidoximeUse Amidoxime Route(Judkins Modification)Yes->AmidoximeHigh Yield/Lab ScaleLewisUse Yb(OTf)3 Catalysis(Neutral pH)No->LewisProtecting Groups Present

Figure 2: Decision tree for selecting the optimal synthesis route based on substrate stability.

🎫 Ticket #400: Purification - Separating Amidine from NH4Cl

User Issue: "I have the product, but it's contaminated with stoichiometric amounts of Ammonium Chloride (NH4Cl). Recrystallization isn't working."

Root Cause Analysis: Both Benzamidine HCl and NH4Cl are white, water-soluble, high-melting solids. They co-crystallize easily. Standard water/ethanol recrystallization often fails to separate them efficiently.

Technical Resolution: Exploit the solubility difference in hot acetonitrile or isopropanol .

Troubleshooting Steps:

  • The Acetonitrile Extraction:

    • Dry the crude solid mixture thoroughly.

    • Reflux the solid mixture in anhydrous Acetonitrile (MeCN).

    • The Trick: Benzamidine HCl is moderately soluble in boiling MeCN; NH4Cl is practically insoluble.

    • Filter the hot solution (removing NH4Cl).

    • Cool the filtrate to crystallize pure Benzamidine HCl.

  • The Resin Method (for small scale):

    • Dissolve the mixture in water.

    • Pass through a weak basic anion exchange resin (free base form).

    • The resin traps HCl; Benzamidine free base elutes (unstable!).

    • Immediately quench the eluate into an ethereal HCl solution to reprecipitate the pure salt.

References

  • Pinner Reaction Fundamentals

    • Pinner, A.; Klein, F. "Umwandlung der Nitrile in Imide."[1] Berichte der deutschen chemischen Gesellschaft, 1877 , 10, 1889–1897.[1][2][8]

  • Amidoxime Activation (Judkins Method)

    • Judkins, B. D.; Allen, D. G.; Cook, T. A.; Gamblin, B.; Hewett, H. A.[1] "A Facile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 1996 , 26(23), 4351–4367.[1]

  • Transfer Hydrogenation (Formate)

    • Nadrah, K.; Sollner Dolenc, M. "Preparation of Amidines by Amidoxime Reduction with Potassium Formate."[1][9] Synlett, 2007 , 2007(08), 1257–1258.[1]

  • Lanthanide Catalysis

    • Wang, J.; Xu, F.; Cai, T.; Shen, Q. "Addition of Amines to Nitriles Catalyzed by Ytterbium Amides."[1][10] Organic Letters, 2008 , 10(3), 445–448.[1][10]

  • Purification Techniques

    • Short, W. F.; et al. "Amidines.[1] Part II. Preparation of Amidines from Cyanides and Ammonium Thiocyanate." Journal of the Chemical Society, 1947 , 1112-1115.[1] (Describes solubility profiles for separation).

Technical Support Center: Optimizing 3,5-Dichlorobenzamidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 3,5-Dichlorobenzamidine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Scientist: Senior Application Specialist

Diagnostic Overview

The synthesis of 3,5-dichlorobenzamidine from 3,5-dichlorobenzonitrile is chemically straightforward but experimentally unforgiving. Low yields (<40%) are almost exclusively caused by moisture-induced hydrolysis of the imidate intermediate (Pinner synthesis) or improper pH control during isolation.

The electron-withdrawing effect of the two chlorine atoms at the 3 and 5 positions makes the nitrile carbon highly electrophilic. While this accelerates the initial nucleophilic attack, it renders the resulting imidate ester hypersensitive to hydrolysis, rapidly reverting to the amide or ester byproducts before the amidine can form.

Decision Matrix: Selecting Your Protocol

Use the flowchart below to determine if you should optimize your current Pinner method or switch to the LiHMDS alternative.

DecisionTree Start Start: Low Yield Diagnosis MethodCheck Current Method? Start->MethodCheck Moisture Can you guarantee <0.1% water in solvents/gas? MethodCheck->Moisture Pinner (HCl/EtOH) SwitchLiHMDS Protocol B: LiHMDS Addition (Recommended for High Yield) MethodCheck->SwitchLiHMDS Other LiHMDS_Avail Is LiHMDS/THF available? Moisture->LiHMDS_Avail No/Unsure OptPinner Protocol A: Optimized Pinner (Strict Anhydrous) Moisture->OptPinner Yes LiHMDS_Avail->OptPinner No LiHMDS_Avail->SwitchLiHMDS Yes

Figure 1: Diagnostic logic for selecting the synthesis pathway based on lab capabilities.

Critical Failure Analysis (The Pinner Route)

The Pinner reaction proceeds via an imidate hydrochloride intermediate (Pinner Salt).[1] In the presence of trace water, this salt decomposes.

The Mechanism of Failure

The 3,5-dichloro substitution destabilizes the Pinner salt toward hydrolysis. If your reaction mixture turns cloudy white before ammonia addition, you have likely formed the amide byproduct.

PinnerFail Nitrile 3,5-Dichlorobenzonitrile Imidate Imidate HCl (Pinner Salt) *Moisture Sensitive* Nitrile->Imidate HCl(g), EtOH, 0°C Amidine 3,5-Dichlorobenzamidine (Target) Imidate->Amidine NH3(g) or NH3/EtOH Amide 3,5-Dichlorobenzamide (Dead End Byproduct) Imidate->Amide H2O (Hydrolysis) Ester Ethyl 3,5-dichlorobenzoate (Byproduct) Imidate->Ester H2O (Slow)

Figure 2: Competitive pathways in Pinner synthesis. Red paths indicate yield loss due to moisture.

Troubleshooting Protocols

Protocol A: Optimized Pinner Synthesis (Strict Anhydrous)

Best for: Scale-up where LiHMDS cost is prohibitive.

The Fix: The standard "HCl in dioxane" or "bubbling HCl" method often introduces moisture. You must generate HCl in situ or use a trap.

  • Solvent Prep: Dry ethanol (EtOH) over 3Å molecular sieves for 24 hours. Water content must be <50 ppm.

  • Imidate Formation:

    • Dissolve 3,5-dichlorobenzonitrile (1.0 eq) in dry EtOH (5.0 eq) and dry CHCl₃ or Dioxane (as co-solvent to improve solubility).

    • Cool to 0°C.[2][3]

    • Bubble dry HCl gas (passed through a H₂SO₄ trap) until saturation (approx 30 mins).

    • CRITICAL STEP: Seal the vessel and store at 4°C for 18–24 hours. Do not proceed immediately. The electron-deficient nitrile reacts slower than unsubstituted benzonitriles.

  • Precipitation Check: Dilute a 0.1 mL aliquot with dry ether. If a white precipitate forms immediately, the Pinner salt has formed.

  • Ammonolysis:

    • Remove excess HCl by sparging with dry N₂ (prevents NH₄Cl formation which complicates workup).

    • Add 7N NH₃ in MeOH (anhydrous) at 0°C.

    • Stir at room temperature for 12 hours.

  • Workup: Evaporate solvent. Recrystallize the residue from Isopropanol/Ether.

Protocol B: The LiHMDS Route (High Yield Alternative)

Best for: High-value synthesis, medicinal chemistry scales (<50g). Why: Bypasses the moisture-sensitive imidate entirely.

Reagents:

  • 3,5-Dichlorobenzonitrile (1.0 eq)

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 eq)

  • HCl (4N in Dioxane or aqueous for workup)

Step-by-Step:

  • Addition: To a solution of LiHMDS (1.1 eq) in anhydrous THF at 0°C, add a solution of 3,5-dichlorobenzonitrile (1.0 eq) in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. The solution will turn yellow/orange (formation of N-lithio amidine).

  • Quench & Hydrolysis:

    • Cool to 0°C.[2][3]

    • Add 4N HCl in dioxane (excess, ~3 eq) dropwise.

    • Note: This protonates the nitrogen and cleaves the silyl group.

  • Isolation:

    • The 3,5-dichlorobenzamidine hydrochloride salt will often precipitate directly from the THF/Dioxane mixture.

    • Filter the white solid.

    • Wash with dry diethyl ether to remove silyl byproducts.

Frequently Asked Questions (FAQ)

Q: I see a large amount of white solid after the first step of the Pinner reaction, but it's not my product. What is it? A: This is likely ammonium chloride (NH₄Cl) or the amide byproduct .

  • Test: Take a small sample and add water. NH₄Cl dissolves instantly; 3,5-dichlorobenzamide is sparingly soluble.

  • Cause: If it is amide, moisture entered during the HCl bubbling. If it is NH₄Cl, you had excess HCl remaining when you added ammonia.

Q: My yield is 15%. The NMR shows a mixture of product and starting material. A: The conversion to the imidate was incomplete. The electron-withdrawing chlorines deactivate the nitrogen of the nitrile toward protonation (the first step of Pinner).

  • Solution: Increase the reaction time of the HCl/EtOH step to 48 hours at 4°C. Do not heat, or you will favor elimination to the amide.

Q: Can I purify the free base instead of the salt? A: Not recommended. Benzamidine free bases are hygroscopic and absorb CO₂ from the air to form carbonates.

  • Strategy: Isolate as the Hydrochloride (HCl) salt.[4] If you need the free base for a subsequent coupling, generate it in situ using DIPEA or Et₃N in the next reaction vessel.

Q: What is the best solvent for recrystallization? A: For 3,5-dichlorobenzamidine HCl:

Solvent System Outcome
Isopropanol (IPA) Good crystals, moderate loss of yield.
EtOH / Et₂O (1:3) Optimal. Dissolve in min. hot EtOH, add Et₂O until turbid.

| Water | Poor.[5] High solubility loss; risk of hydrolysis. |

References

  • Pinner Reaction Mechanism & Failure Modes

    • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
    • Smith, M. B., & March, J. (2007).[6] March's Advanced Organic Chemistry . Wiley-Interscience. (Detailed mechanism of acid-catalyzed nitrile hydrolysis).

  • LiHMDS Methodology

    • Boere, R. T., et al. (1987). "Preparation of amidines from nitriles and lithium bis(trimethylsilyl)amide". Journal of Organometallic Chemistry.

    • Judkins, B. D., et al. (1996). "A General Synthesis of Amidines from Nitriles via Amidoximes". Synthetic Communications. (Comparative method analysis).

  • Purification of Benzamidines

    • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation". Journal of Organic Chemistry. (Discusses salt isolation/crystallization techniques).

Sources

Technical Support Center: Solubilization of Poorly Soluble Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming solubility barriers in benzamide scaffolds using co-solvent systems.

Introduction: The Benzamide Challenge

Welcome to the technical support hub. You are likely here because your benzamide analog—characterized by its rigid amide linker and planar aromatic rings—is exhibiting high crystal lattice energy and refusing to dissolve in aqueous media. This is a classic Class II/IV (BCS) problem.

Benzamides often possess high melting points due to strong intermolecular hydrogen bonding (amide-to-amide stacking) and


-

interactions. To solubilize them, we must overcome the energy cost of cavity formation in water. This guide moves beyond simple "shake and shoot" methods, utilizing the Yalkowsky Log-Linear Model to engineer stable, biologically relevant solutions.

Module 1: Selection Strategy & Theory

Ticket #001: Why is my compound precipitating upon dilution?

Diagnosis: You are likely experiencing "Solvent Shift Shock." Benzamides are hydrophobic (


). When you dilute a stock solution (e.g., 100% DMSO) into an aqueous buffer, the dielectric constant of the mixture rises rapidly. The solubility of your compound drops exponentially, not linearly, leading to immediate supersaturation and nucleation.

The Theoretical Framework (The Yalkowsky Model): To predict success, we use the Log-Linear Solubilization Equation [1]:



  • 
    : Solubility in the co-solvent mixture.[1]
    
  • 
    : Intrinsic solubility in water.
    
  • 
    : Solubilization power (slope of the solubility plot).[2]
    
  • 
    : Volume fraction of the co-solvent.[1][3]
    

Actionable Insight: You cannot simply "add more water." You must maintain


 (co-solvent fraction) above the critical threshold where 

.
Visualization: The Solubility Optimization Workflow

The following logic flow guides you from structure assessment to a stable formulation.

SolubilityWorkflow Start Compound Assessment (Benzamide Analog) LogP Calculate LogP & pKa (Is it ionizable?) Start->LogP Screen Primary Solvent Screen (DMSO, DMA, NMP) LogP->Screen Decision1 Soluble > 10mM? Screen->Decision1 Decision1->Screen No (Try Stronger Solvent) Dilution Aqueous Dilution Test (1:1000 into PBS) Decision1->Dilution Yes Crash Precipitation Observed? Dilution->Crash Cosolvent Design Ternary System (DMSO + PEG400 + Saline) Crash->Cosolvent Yes Final Stable Formulation Crash->Final No (Success) Surfactant Add Surfactant (Tween 80 or Labrasol) Cosolvent->Surfactant Still Precipitating Surfactant->Final

Figure 1: Decision matrix for optimizing benzamide solubility, moving from neat solvents to complex ternary systems.

Module 2: In Vitro Protocols (Cell Culture)

Ticket #002: DMSO toxicity is killing my cells before the drug does.

The Issue: Benzamides often require high percentages of DMSO to stay in solution, but most cell lines tolerate only 0.1% - 0.5% DMSO.

Troubleshooting Protocol:

  • The "Intermediate Dilution" Step: Never pipette 100% DMSO stock directly into a cell culture well. The local high concentration causes immediate precipitation (micro-crystals) that may not re-dissolve, leading to false negatives in potency.

  • Protocol:

    • Step A: Prepare Stock at 10 mM in anhydrous DMSO.

    • Step B: Prepare a 100x Intermediate in culture media without serum (Serum proteins can bind drugs non-specifically). Vortex immediately.

    • Step C: Add the Intermediate to the final well.

Safe Co-solvent Limits for In Vitro Assays:

Co-solventMax Final Conc. (%)Notes
DMSO 0.1% - 0.5%Standard.[4] >1% induces differentiation in some lines (e.g., HL-60).
Ethanol < 0.1%High volatility; seal plates to prevent "edge effects."
PEG 400 0.5% - 1.0%Generally inert but can alter membrane fluidity.
Tween 80 < 0.01%Warning: Can lyse cells. Use only if necessary.

Module 3: In Vivo Formulation (Animal Studies)

Ticket #003: How do I formulate a benzamide for IP/IV injection?

The "Golden Ternary" System: For benzamides, single solvents rarely work for IV/IP due to viscosity or toxicity. We recommend a ternary system that balances solubilization power (DMSO), dielectric modification (PEG), and bulk volume (Saline).

Standard Protocol (The 10/40/50 Rule): This formulation is widely tolerated in rodents and effective for hydrophobic benzamides [2].

  • Dissolve Drug: Weigh compound and dissolve in 10% volume of DMSO (or DMA for higher solubility).

  • Add Co-solvent: Slowly add 40% volume of PEG 400 (or Propylene Glycol). Vortex heavily. The solution will warm up (exothermic mixing).

  • Add Aqueous Phase: Slowly add 50% volume of Saline (0.9% NaCl) or PBS.

    • Critical: Add saline dropwise while vortexing. Adding it all at once triggers the "Solvent Shift" and causes crashing.

Visualizing the "Crash Out" Mechanism: Understanding why the dropwise addition is necessary is crucial.

CrashOut Solubilized Solubilized State (High Organic %) Shift Rapid Water Addition (Dielectric Shift) Solubilized->Shift Supersat Supersaturation (S_mix < Conc) Shift->Supersat Log-Linear Drop Nucleation Nucleation (Crystal Seeds) Supersat->Nucleation Energy Barrier Crossed Growth Ostwald Ripening (Visible Precipitate) Nucleation->Growth Irreversible

Figure 2: The kinetic pathway of precipitation. Rapid water addition bypasses the metastable zone, causing immediate nucleation.

Module 4: Stability & Storage (FAQ)

Q: Will my benzamide hydrolyze in solution? A: Benzamides are generally stable at neutral pH. However, the amide bond is susceptible to hydrolysis in strong acids or bases, converting to benzoic acid and the corresponding amine [3].

  • Risk Factor:[4][5] Electron-withdrawing groups on the benzene ring increase susceptibility to alkaline hydrolysis.

  • Storage: Store stock solutions in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture.

Q: Can I use Cyclodextrins (HP-


-CD)? 
A:  Yes. If co-solvents fail or are too toxic, use 20-30% HP-

-CD in water.
  • Mechanism:[4][5][6][7][8] The hydrophobic benzamide ring enters the CD cavity.

  • Note: This is an equilibrium process.[5] Dilution in vivo can release the drug, but usually, it prevents precipitation at the injection site.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. 9[2][4][5][10][11][12][13][14]

  • Pouton, C. W. (2006).[10] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues. European Journal of Pharmaceutical Sciences.

  • Master Organic Chemistry. (2019). Amide Hydrolysis: Mechanism and Stability.

  • FDA Inactive Ingredient Database. (2024). Safety limits for excipients (DMSO, PEG 400).

Sources

Minimizing artifacts in histological preparations

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Minimizing Artifacts in Histological Preparations

Status: Active Agent: Senior Application Scientist Audience: Research & Drug Development Teams

Introduction: The Zero-Artifact Standard

Welcome to the Technical Support Hub. In histological research, an artifact is not just a cosmetic blemish; it is false data. A "hole" in a tissue section may be interpreted as edema, lipid accumulation, or simply poor processing. As scientists, we must distinguish biological reality from procedural error.

This guide moves beyond basic "tips" to the mechanistic root causes of artifacts. We treat histology not as art, but as chemistry and physics. Below are the three most common "Support Tickets" we receive, analyzed with root-cause logic and self-validating protocols.

Ticket #001: "My tissue looks 'exploded' or 'moth-eaten' on the water bath."

Diagnosis: Incomplete Dehydration & Clearing (Under-processing). Severity: Critical (Irreversible in current block).

The Mechanism

Paraffin wax is hydrophobic. It cannot penetrate tissue that contains residual water. If dehydration (alcohol) or clearing (xylene) is insufficient, the paraffin will only infiltrate the outer rim of the tissue.

  • The "Explosion": When you place the section on the warm water bath, the hydrophobic paraffin expands, but the hydrated, mushy center (which has no wax support) collapses or tears apart due to surface tension differences.

Troubleshooting Protocol

Q: How do I confirm this is the cause? A: Perform the "Smell Test" (in a fume hood). Melt the block. If it smells like xylene or formalin, processing was incomplete. Visually, the block face will look concave or soft in the center.

Q: Can I save the tissue? A: Sometimes. You must melt the block down and reverse-process:

  • Xylene (to remove wax)

    
     Alcohol (to remove xylene) 
    
    
    
    Water.
  • Restart processing with extended dehydration times.

Preventative Logic: The Concentration Gradient

Water and paraffin are immiscible. You must create a bridge:



  • Rule of Thumb: If the tissue is fatty (breast, brain), double the clearing time. Fat holds water and resists alcohol penetration.

Ticket #002: "I see nuclear pyknosis and loss of cytoplasmic detail."

Diagnosis: Delayed Fixation (Autolysis). Severity: Critical (Data Loss).

The Mechanism

Upon blood supply cessation, lysosomes release enzymes that digest the cell (autolysis). Formalin stops this by cross-linking proteins.

  • The Race: It is a race between the fixative penetrating the tissue and the enzymes destroying it.

  • The Physics: Fixative penetration follows the diffusion law

    
    , where 
    
    
    
    is depth,
    
    
    is time, and
    
    
    is the coefficient of diffusibility (approx 3.6 for formalin).
Data Table: Fixation Penetration Rates
Time (Hours)Depth (mm) - FormalinConsequence of Failure
1 hour~3.6 mmGood peripheral fixation.
4 hours~7.2 mmCenter may still be raw in large blocks.
12+ hoursEquilibriumIdeal for standard cassettes.
The "Zonal Fixation" Artifact

If you fix a large specimen for only 2 hours, you will see:

  • Periphery: Well-fixed, good nuclear detail.[1]

  • Center: Eosinophilic (pink), muddy nuclei, loss of structure.

  • Solution: Bread-loaf large organs to <4mm thickness before fixation.

Ticket #003: "My sections have parallel cracks or 'Venetian Blind' chatter."

Diagnosis: Vibration Artifact (Over-processing or Hardware issue). Severity: Moderate (Cosmetic/Structural).

The Mechanism

Chatter is a rhythmic vibration of the knife blade or the block.

  • Over-processing: If tissue is dehydrated too long, proteins become brittle. The blade "skips" rather than cuts, creating parallel ridges.

  • Blade Angle: If the clearance angle is too steep, the blade scrapes. If too shallow, it compresses.

Decision Tree: Solving Chatter

ChatterAnalysis Start Issue: Parallel Lines (Chatter) Check1 Check Block Temperature Start->Check1 Action1 Soak block face in ice water (Hydrates & cools) Check1->Action1 If block is warm Check2 Check Blade/Microtome Check1->Check2 If block is cold Action2 Tighten all clamps Change blade Adjust angle (3-5°) Check2->Action2 Loose parts? Check3 Check Processing Check2->Check3 Hardware secure Action3 Tissue is over-dehydrated. Rehydrate block face. Check3->Action3 Brittle tissue

Figure 1: Root Cause Analysis for Microtomy Artifacts.

Ticket #004: "H&E Staining is 'Muddy' or Eosin bleeds everywhere."

Diagnosis: pH Imbalance or Water Contamination.[1][2]

The Mechanism
  • Hematoxylin is a basic dye (stains acidic nuclei blue).[3] It requires a "bluing" step (alkaline pH) to convert the initial red soluble lake into an insoluble blue lake.

  • Eosin is an acidic dye (stains basic cytoplasm pink). It is highly soluble in water.

    • The Artifact: If the alcohol used after Eosin staining contains water, it will strip the Eosin out of the tissue (bleeding), leaving a pale, low-contrast slide.

Self-Validating Protocol: The "Clean" H&E

To prevent muddy staining, follow this precise workflow:

  • Differentiation is Key: After Hematoxylin, use 1% Acid Alcohol briefly. This removes excess stain from the background (mucin/collagen). If skipped, the slide looks "muddy."

  • The pH Trap: Ensure your Bluing Reagent (Ammonia water or Scott's Tap Water) is completely washed out before Eosin. Carryover alkalinity raises Eosin pH, reducing its binding efficiency (optimal Eosin pH is 4.6–5.0).

  • The Dry Finish: The final alcohols (95%

    
     100%) must be anhydrous. Any water here leaches Eosin.
    

Standard Operating Procedure (SOP): The Gold Standard Workflow

This protocol is designed to minimize the artifacts described above.

StepReagentTimePurpose & Validation Check
1. Fixation 10% NBF24-48 hrsRatio 20:1 . Prevents autolysis. Check: Tissue firm, not squishy.
2. Dehydration Ethanol (70%

95%

100%)
1 hr eachGradual water removal. Check: No shrinkage/distortion.
3. Clearing Xylene (3 changes)1 hr eachRemoves alcohol. Check: Tissue should look translucent.
4. Infiltration Paraffin (60°C)3-4 hrsDisplaces xylene. Check: No solvent smell in block.
5. Embedding ParaffinN/AOrientation.[4] Check: No air bubbles around tissue.
6. Sectioning 4-5 micronsN/ACheck: Continuous ribbon, no chatter.
7. Staining H&EVariableCheck: Distinct nuclei (blue) vs Cytoplasm (pink).

Visualizing the Artifact Logic

The following diagram illustrates the causality between processing errors and the resulting artifact observed under the microscope.

ArtifactPathways Input Specimen Handling Err1 Delayed Fixation Input->Err1 Err2 Short Dehydration Input->Err2 Err3 Hot Paraffin (>65°C) Input->Err3 Err4 Water in Xylene Input->Err4 Art1 Nuclear Pyknosis (Autolysis) Err1->Art1 Enzymatic decay Art2 Mushy/Raw Center Err2->Art2 Retained water Art3 Brittle/Shattered Tissue Err3->Art3 Heat damage Art4 Milky/Opaque Areas Err4->Art4 Emulsion forms

Figure 2: Causal pathways from procedural error to histological artifact.

References

  • Leica Biosystems. (n.d.).[1] Troubleshooting Routine Histology: A Guide on How to Avoid Common Mistakes. Retrieved from [Link]

  • Rolls, G. (n.d.). 101 Steps to Better Histology. Leica Biosystems Knowledge Pathway.[1][4][5] Retrieved from [Link]

  • Chatterjee, S. (2014).[6] Artefacts in histopathology.[1][7] Journal of Oral and Maxillofacial Pathology. NCBI.[6] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy of Substituted Benzamidine Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Substituted Benzamidine Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzamidine Anchor

Benzamidine derivatives represent a foundational pharmacophore in the design of serine protease inhibitors, particularly those targeting the coagulation cascade (Thrombin, Factor Xa) and fibrinolysis (Plasmin, tPA). The core benzamidine structure functions as a peptidomimetic of the arginine side chain (P1 residue), forming a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) located at the bottom of the S1 specificity pocket.

While unsubstituted benzamidine is a potent inhibitor of trypsin, its efficacy drops significantly against more complex proteases like Thrombin and Factor Xa due to the lack of secondary interactions in the S2-S4 subsites. This guide objectively compares the efficacy of simple substituted benzamidines against modern bis-benzamidines and clinical analogs, providing experimental protocols for validation.

Structure-Activity Relationship (SAR) Analysis

The "Anchor" Effect (P1 Site)

The primary efficacy driver is the formation of a salt bridge between the amidine group and the S1 aspartate.

  • Benzamidine: The baseline inhibitor. Effective for open S1 pockets (Trypsin) but lacks specificity.

  • Para-substitution (p-aminobenzamidine): Introduction of an amino group at the para position creates a handle for immobilization (affinity chromatography) and slightly improves binding affinity (Ki) against Trypsin by optimizing electron density, though it remains a weak inhibitor for Thrombin.

The "Bridge" Effect (S2-S4 Sites)

To achieve nanomolar potency against Thrombin or Factor Xa, the inhibitor must extend beyond the S1 pocket.

  • Bis-benzamidines (e.g., Pentamidine): Linking two benzamidine moieties allows the molecule to bridge the active site and secondary binding sites (exosites), dramatically increasing potency against Thrombin and Plasmin compared to monomeric benzamidine.

  • Clinical Analogs (e.g., Dabigatran): Modern drug design replaces the highly basic benzamidine with less basic bioisosteres or prodrugs to improve oral bioavailability while maintaining the critical salt-bridge interaction, often achieving low-nanomolar Ki values.

Comparative Efficacy Data

The following table synthesizes experimental inhibition constants (


) and 

values across key serine proteases. Note the dramatic shift in potency when moving from monomeric benzamidines to bis-benzamidines and optimized clinical scaffolds.
Inhibitor ClassCompoundTrypsin (

)
Thrombin (

)
Factor Xa (

)
Plasmin (

)
Selectivity Profile
Monomeric Benzamidine ~18.5 µM~344 µM>1000 µM (Weak)~1141 µMBroad spectrum, low potency.
Monomeric p-Aminobenzamidine ~6.1 µM~344 µMHigh µM~1074 µMSlightly improved Trypsin affinity; widely used ligand for purification.
Bis-Benzamidine Pentamidine N/A4.5 µMN/A2.1 µMMultivalent binding significantly improves Thrombin/Plasmin potency.
Clinical Analog Dabigatran >500 nM4.5 nM>1000 nM>1000 nMHighly selective Thrombin inhibitor (Direct Thrombin Inhibitor).

Key Insight: Simple benzamidines are ~50-fold less potent against Thrombin than Trypsin. Bridging the active site (Pentamidine) or optimizing the scaffold (Dabigatran) is required to overcome the hydrophobic barriers of the Thrombin S2/S4 pockets.

Mechanism of Action Visualization

The following diagram illustrates the competitive binding mechanism where the benzamidine moiety competes with the substrate's arginine residue for the Asp189 anionic hole.

BindingMechanism S1_Pocket Enzyme S1 Pocket (Asp189) Complex Enzyme-Inhibitor Complex (Inactive) S1_Pocket->Complex Salt Bridge Formation Substrate Natural Substrate (Arginine P1) Substrate->S1_Pocket Target Binding Inhibitor Benzamidine Inhibitor (Amidine Group) Inhibitor->S1_Pocket Competitive Binding Inhibitor->Substrate Blocks

Caption: Competitive inhibition mechanism showing Benzamidine displacing the natural Arginine substrate at the S1 pocket.

Experimental Protocols

To validate the efficacy of a substituted benzamidine, the following self-validating kinetic assay is recommended. This protocol uses a chromogenic substrate to determine the Inhibition Constant (


).[1]
Protocol: Determination of for Trypsin Inhibition[2][3]

Materials:

  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

  • Substrate: BApNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

  • Inhibitor: Benzamidine derivative (0–500 µM range).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

Workflow:

  • Preparation: Prepare 5 different concentrations of the inhibitor (

    
    ) and 3 different concentrations of substrate (
    
    
    
    ).
  • Reaction: In a 96-well plate or cuvette, mix Buffer + Inhibitor + Enzyme. Incubate for 5 minutes at 25°C to allow equilibrium.

  • Initiation: Add Substrate (BApNA) to initiate the reaction.

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes. Calculate initial velocity (

    
    ).
    
  • Analysis: Plot

    
     vs. 
    
    
    
    (Dixon Plot). The intersection point of the lines corresponds to
    
    
    .
Assay Workflow Diagram

AssayWorkflow Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate 2. Pre-Incubation (Enzyme + Inhibitor, 5 min) Prep->Incubate Initiate 3. Initiate Reaction (Add BApNA Substrate) Incubate->Initiate Measure 4. Kinetic Measurement (Abs @ 405nm, 5 min) Initiate->Measure Analyze 5. Data Analysis (Dixon Plot: 1/v vs [I]) Measure->Analyze

Caption: Step-by-step kinetic assay workflow for determining Ki values of benzamidine derivatives.

References

  • Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin. Journal of Medicinal Chemistry. Link

  • Benzamidine | Trypsin Inhibitor. MedChemExpress. Link

  • Multivalent Benzamidine Molecules for Plasmin Inhibition. National Institutes of Health (PMC). Link

  • Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine. PubMed. Link

  • Dabigatran Effects on Thrombin. ResearchGate. Link

  • HiTrap Benzamidine FF for Thrombin & Factor Xa Removal. Sigma-Aldrich. Link

Sources

Publish Comparison Guide: Selectivity Profile of 3,5-Dichloro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-benzamidine is a specialized reversible, competitive inhibitor targeting trypsin-like serine proteases. Unlike its parent compound, Benzamidine , which is a general-purpose inhibitor, the 3,5-dichloro derivative exhibits a distinct selectivity profile driven by the electronic and steric properties of the chlorine substituents.

This guide provides a technical comparison of 3,5-Dichloro-benzamidine against industry-standard alternatives (Benzamidine, PMSF, Leupeptin), elucidating its mechanism of action, predicted selectivity shifts, and the experimental protocols required to validate its potency (Ki) in drug discovery workflows.

Mechanism of Action & Structural Logic

The Pharmacophore

The benzamidine moiety serves as an arginine mimetic .[1] The positively charged amidine group forms a critical salt bridge with the catalytic aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

The 3,5-Dichloro Substitution Effect

The addition of chlorine atoms at the meta (3,5) positions introduces two key physicochemical changes:

  • Electronic Effect: The electron-withdrawing nature of chlorine lowers the pKa of the amidine group slightly, potentially modulating the strength of the salt bridge.

  • Hydrophobic/Steric Effect: The chlorines increase the lipophilicity of the phenyl ring.

    • Trypsin: The S1 pocket is deep and narrow. Bulky 3,5-substituents often create steric clashes, potentially reducing affinity compared to unsubstituted benzamidine.

    • Thrombin & Factor Xa: These coagulation proteases possess more hydrophobic "canyons" near the S1 site. The 3,5-dichloro motif often exploits these hydrophobic interactions, shifting selectivity towards coagulation factors and away from digestive enzymes like trypsin.

Mechanism Visualization

The following diagram illustrates the competitive binding mechanism and the steric influence of the chlorine substituents.

InhibitionMechanism cluster_S1 S1 Pocket Interactions Enzyme Serine Protease (Active Site S1) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Reversible Binding (Ki) Substrate Natural Substrate (Arginine Residue) Substrate->Enzyme Blocked by Inhibitor Inhibitor 3,5-Dichloro-benzamidine Inhibitor->Complex Competes for S1 Pocket SaltBridge Salt Bridge: Amidine (+) -- Asp189 (-) Inhibitor->SaltBridge Steric Steric/Hydrophobic Clash: 3,5-Cl vs. Pocket Walls Inhibitor->Steric

Caption: Competitive inhibition mechanism showing the critical salt bridge and the steric modulation introduced by the 3,5-dichloro substitution.

Comparative Selectivity Profile

The following table contrasts 3,5-Dichloro-benzamidine with standard protease inhibitors. Note that while Benzamidine is a "broad spectrum" tool, the 3,5-dichloro derivative is a "tuned" probe.

Feature3,5-Dichloro-benzamidine Benzamidine (Parent) PMSF Leupeptin
Inhibition Type Reversible, CompetitiveReversible, CompetitiveIrreversible (Covalent)Reversible, Competitive (Transition State)
Primary Target Coagulation Factors (Thrombin, FXa)Trypsin, Trypsin-like proteasesSerine Proteases (Broad)Serine/Cysteine Proteases
Binding Site S1 Pocket (Hydrophobic fit)S1 Pocket (General fit)Active Site Serine (Ser195)Active Site & S1 Pocket
Selectivity High: Favors hydrophobic S1 pocketsLow: General Arginine mimeticNone: Broad reactivityModerate: Inhibits Trypsin, Papain, Plasmin
Typical Ki / IC50 Predicted: ~1-10 µM (Thrombin/FXa)Predicted: >20 µM (Trypsin)~18 µM (Trypsin)~200 µM (Thrombin)0.1 - 1 mM (IC50)nM range (Very Potent)
Stability High (Chemically stable)HighLow (Hydrolyzes in water)High (Peptide aldehyde)
Application SAR Studies, Coagulation Research, Fragment-based Drug DesignProtein Purification (prevent degradation)Lysis Buffers (General protection)Lysosomal/Cellular assays

Key Insight: Use 3,5-Dichloro-benzamidine when you need to differentiate between digestive serine proteases (Trypsin) and regulatory serine proteases (Thrombin, Factor Xa), or as a fragment in structure-activity relationship (SAR) studies. Use Benzamidine for general protein purification.

Experimental Validation: Determining Ki Values

To objectively profile 3,5-Dichloro-benzamidine, you must determine the inhibition constant (


) using a chromogenic substrate kinetic assay.
Protocol: Kinetic Determination of

Objective: Determine the dissociation constant (


) of 3,5-Dichloro-benzamidine against Trypsin and Thrombin.

Materials:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.8.

  • Enzymes: Bovine Trypsin (Sigma), Human Thrombin.

  • Substrate: BAPNA (for Trypsin) or S-2238 (chromogenic for Thrombin).

  • Inhibitor: 3,5-Dichloro-benzamidine (dissolved in DMSO).[2]

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor (0, 10, 20, 40, 80, 160 µM).

  • Incubation: Mix Enzyme + Inhibitor in the buffer. Incubate for 10 min at 25°C to reach equilibrium.

  • Initiation: Add Substrate at varying concentrations (around the

    
     of the substrate).
    
  • Measurement: Monitor Absorbance at 405 nm (p-nitroaniline release) continuously for 5 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Substrate Concentration [S]. Fit data to the Michaelis-Menten competitive inhibition model  or use a Dixon Plot  (1/V vs [I]).
    
Data Analysis Pipeline (DOT Diagram)

AssayWorkflow Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate 2. Pre-Incubation (E + I -> EI Equilibrium) Prep->Incubate Reaction 3. Kinetic Readout (Abs 405nm over time) Incubate->Reaction Data 4. Data Processing (Calculate V0) Reaction->Data Fit 5. Model Fitting (Dixon Plot / Non-linear Reg) Data->Fit Result Output: Ki Value (Selectivity Ratio) Fit->Result

Caption: Step-by-step workflow for determining the Ki value of 3,5-Dichloro-benzamidine.

References

  • Andrews, J. M., Roman, D. P., & Bing, D. H. (1978). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 21(12), 1202–1207.

  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502–506.

  • Katz, B. A., et al. (2001). Design of potent protein kinase inhibitors using the bis-arylmaleimide macrocycle. Chemistry & Biology, 8(11), 1107-1121. (Demonstrates use of dichlorophenyl fragments in inhibitor design).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.